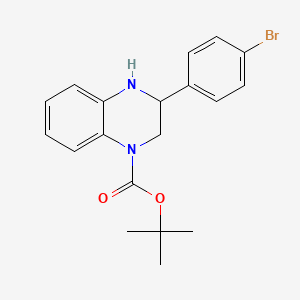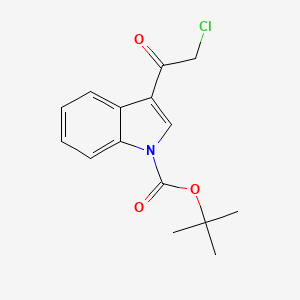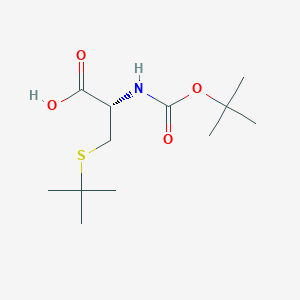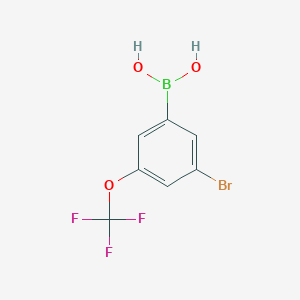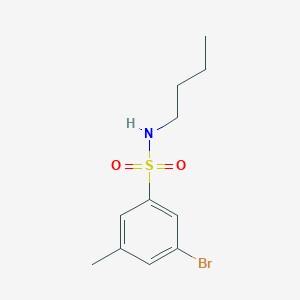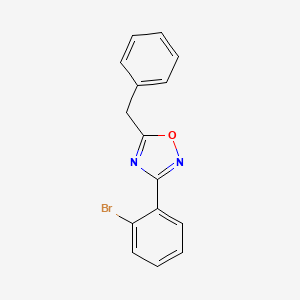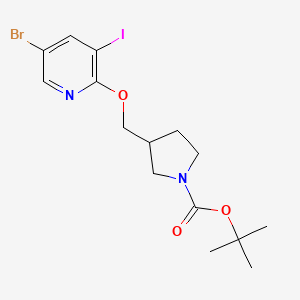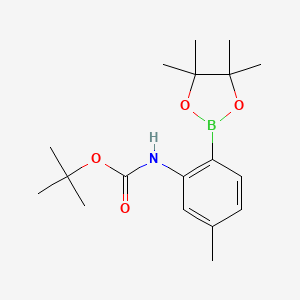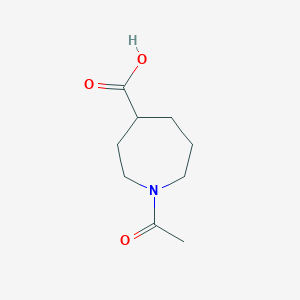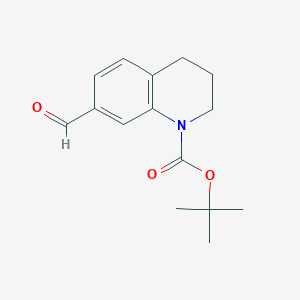
1-(1H-pyrrole-2-carbonyl)-1,4-diazepane
Vue d'ensemble
Description
The compound “1-(1H-pyrrole-2-carbonyl)-1,4-diazepane” is a complex organic molecule that contains a pyrrole ring and a diazepane ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Diazepane is a seven-membered saturated ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(1H-pyrrole-2-carbonyl)-1,4-diazepane” are not available, pyrrole compounds can generally be synthesized using methods such as the Paal-Knorr Pyrrole Synthesis, which involves the condensation of amines with 1,4-diketones . Diazepane rings can be formed through various methods, including ring-closing metathesis .Chemical Reactions Analysis
Pyrrole compounds are known to undergo various reactions, including N-substitution, metal-catalyzed conversion of primary diols and amines, and Michael addition with electrophilic olefins .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The molecule C17H18N2O4, a methyl ester derivative, comprises a fused pentacyclic system including a pyrrole ring and a 1,4-diazepane ring, showcasing a complex structure with various ring conformations (Toze et al., 2011).
Development of Heterocyclic Analog Synthesis
- Pyrrolo[3,4-d][1,2]diazepines, heterocyclic analogs of the 2,3-benzodiazepine structure, have been synthesized as potential lead compounds for medicinal compounds. The synthesis involves the cyclization of pyrrole polycarbonyl compounds using hydrazine (Kharaneko & Bogza, 2013).
Metal Carbene Precursors for Isochromene Derivatives
- 4-Diazoisochroman-3-imines, including diazepine derivatives, have been studied as metal carbene precursors for synthesizing tetrahydroisochromeno[3,4-b] azepines, indicating their utility in organic synthesis (Ren et al., 2017).
Synthesis of 1,4-Diazacycles
- The synthesis of 1,4-diazacycles, including diazepanes, using diol-diamine coupling and a ruthenium(II) catalyst, demonstrates their role in the efficient creation of complex organic structures (Nalikezhathu et al., 2023).
Valence Tautomerization and Pyrrole Derivatives
- Research on valence tautomerizations of 1,4-diazepines to pyrrole derivatives reveals the potential for novel synthetic pathways in organic chemistry, offering new ways to create complex structures (Lee et al., 2021).
Catalytic Applications in Oxidation Reactions
- Nickel(II) complexes of 1,4-diazepane ligands have shown catalytic activity in alkane hydroxylation, demonstrating the utility of diazepane derivatives in catalysis (Sankaralingam et al., 2017).
Triazene Synthesis
- 1,4-Diazepanes have been used in the synthesis of triazenes, indicating their role in the creation of stable crystalline solids, relevant in the field of materials science (Moser & Vaughan, 2004).
Biomimetic Extradiol Cleavage of Catechols
- Iron(III) complexes with 1,4-diazepane ligands have been studied for their role in biomimetic extradiol cleavage, showcasing the biological and catalytic relevance of diazepane derivatives (Mayilmurugan et al., 2008).
Olefin Epoxidation Catalysis
- Manganese(II) complexes of 1,4-diazepane ligands have been utilized for olefin epoxidation, highlighting their catalytic capabilities in organic reactions (Saravanan et al., 2014).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis of 1,4-diazepin-5-ones and their reduction products provides a novel and efficient method for accessing 1,4-diazepane derivatives (Wlodarczyk et al., 2007).
Mécanisme D'action
Target of Action
This compound is a derivative of pyrrole, which is known to be a biologically active scaffold possessing diverse activities . Pyrrole-containing analogs are considered as a potential source of biologically active compounds .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with biological receptors .
Biochemical Pathways
It’s worth noting that pyrrole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Pyrrole derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial effects .
Propriétés
IUPAC Name |
1,4-diazepan-1-yl(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10(9-3-1-5-12-9)13-7-2-4-11-6-8-13/h1,3,5,11-12H,2,4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUQNASEOSQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



